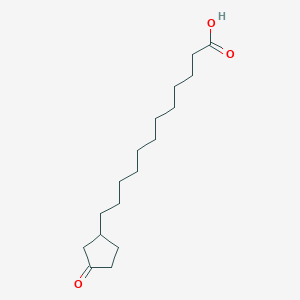

12-(3-Oxocyclopentyl)dodecanoic Acid

Descripción

Propiedades

Fórmula molecular |

C17H30O3 |

|---|---|

Peso molecular |

282.4 g/mol |

Nombre IUPAC |

12-(3-oxocyclopentyl)dodecanoic acid |

InChI |

InChI=1S/C17H30O3/c18-16-13-12-15(14-16)10-8-6-4-2-1-3-5-7-9-11-17(19)20/h15H,1-14H2,(H,19,20) |

Clave InChI |

YNMZKUOYAKJFQZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)CC1CCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Preparation of 3-(2-Oxocyclopentyl)-propionic Acid as a Key Intermediate

A closely related compound, 3-(2-oxocyclopentyl)-propionic acid, serves as a synthetic precursor or model for preparing 12-(3-oxocyclopentyl)dodecanoic acid. The preparation method involves:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Formation of 3-(2-oxocyclopentyl)-propionic ester | Cyclopentanone (100 g), morpholine (124 g), p-methyl benzenesulfonic acid (20 g) in toluene (350 mL), reflux 2 h, cooled to 85°C; ethyl propenoate (180 g) added dropwise over 4 h, then reacted 3 h. | 92% | The ester is isolated by filtration and distillation (128–132°C). |

| 2. Hydrolysis to 3-(2-oxocyclopentyl)-propionic acid | Crude ester mixed with water (1000 mL), methanol (700 mL), aqueous sodium hydroxide (30%, 200 mL), stirred at 60–65°C for 2 h; acidified to pH 3–5 with HCl; extracted with dichloromethane, dried, evaporated. | 90% | The acid is purified by extraction and drying. |

This method, from patent CN103508890A, demonstrates efficient cyclopentyl ketone ring formation and propionic acid chain elongation, which can be adapted for longer fatty acid chains like dodecanoic acid.

Direct Modification of Dodecanoic Acid

Dodecanoic acid (lauric acid) is commercially available and often used as a starting material. Its conversion to various derivatives provides a platform for further functionalization:

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification using hydroxy-substituted sulfonic acid-functionalized silica (HO-SAS) in tetrahydrofuran at 110°C in a flow reactor | Lauric acid (10 mmol) dissolved in methanol, passed through HO-SAS column at 110°C, flow rate 0.177 mL/min, product purified by silica gel chromatography. | 76–99% | High purity methyl laurate obtained, useful for further reactions. |

| Microwave-assisted amidation with diethanolamine | Lauric acid (2.5 g) mixed with diethanolamine (4.6 g), microwave irradiation at 190°C for 10 min under pressure, followed by drying and further irradiation. | >97% | Produces lauric acid diethanolamide, showing efficient activation of fatty acid. |

| Conversion to lauroyl chloride using 2-chloro-1,3-dimethylimidazolinium chloride in toluene at 110°C for 4 h | Lauric acid (0.5 mole) reacted with reagent in toluene, product isolated by distillation. | 94–100% | Lauroyl chloride is a reactive intermediate for acylation reactions. |

These methods provide activated or functionalized dodecanoic acid derivatives suitable for coupling with cyclopentyl ketone intermediates.

Coupling Strategies to Form 12-(3-Oxocyclopentyl)dodecanoic Acid

While direct literature on the exact synthesis of 12-(3-oxocyclopentyl)dodecanoic acid is limited, extrapolating from related synthetic routes suggests:

Use of carbodiimide coupling agents (e.g., DCC) with N,N-dimethylaminopropanediol derivatives to link the cyclopentyl ketone-containing acid fragments to dodecanoic acid chains.

Acylation of cyclopentyl ketone intermediates with lauroyl chloride under controlled conditions to form the keto-substituted fatty acid.

Oxidation of cyclopentyl-substituted dodecanoic acid derivatives to introduce the ketone function at the cyclopentyl ring.

These steps typically require:

Anhydrous solvents such as methylene chloride or toluene

Catalysts like DMAP (4-dimethylaminopyridine)

Controlled temperature (room temperature to 110°C)

Purification by chromatography or crystallization

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents & Catalysts | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopentyl ketone ester formation | Cyclopentanone, morpholine, p-methyl benzenesulfonic acid, ethyl propenoate | Reflux (~110°C) | 9 h total (2 h reflux + 4 h addition + 3 h reaction) | 92 | Ester intermediate for further hydrolysis |

| Hydrolysis to acid | Ester intermediate, NaOH (30%), water, methanol | 60–65°C | 2 h | 90 | Acid intermediate |

| Lauric acid esterification | Lauric acid, methanol, HO-SAS catalyst | 110°C (flow reactor) | Continuous flow | 76–99 | Methyl laurate for further use |

| Microwave amidation | Lauric acid, diethanolamine | 190°C (microwave) | 10–15 min | >97 | Fatty acid amide formation |

| Lauroyl chloride synthesis | Lauric acid, 2-chloro-1,3-dimethylimidazolinium chloride, toluene | 110°C | 4 h | 94–100 | Acyl chloride intermediate |

Analytical and Purification Considerations

Chromatography (silica gel flash chromatography with hexane/ethyl acetate) is commonly used to purify intermediates and final products.

Gas chromatography (GC) and liquid chromatography (LC) are employed to monitor reaction progress and determine conversion rates.

NMR spectroscopy and mass spectrometry confirm structural integrity.

Drying agents like anhydrous magnesium sulfate or sodium sulfate are used to remove residual water before solvent evaporation.

Análisis De Reacciones Químicas

Types of Reactions: 12-(3-Oxocyclopentyl)dodecanoic Acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions at the cyclopentyl ring or the dodecanoic acid chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopentyl or dodecanoic acid derivatives.

Aplicaciones Científicas De Investigación

The compound 12-(3-Oxocyclopentyl)dodecanoic acid is a fatty acid derivative that has garnered interest in various scientific research applications. This article will explore its potential uses, focusing on its biochemical properties, applications in pharmaceuticals, and potential industrial uses.

Pharmaceutical Applications

The compound's structural characteristics suggest potential applications in drug formulation, particularly in the development of anti-inflammatory and antimicrobial agents. Fatty acids are known to influence cell membrane dynamics and can act as precursors for bioactive lipids. For instance, research indicates that certain fatty acids exhibit antifungal properties, which could be relevant for developing therapeutic agents against fungal infections .

Biochemical Studies

In biochemical research, fatty acids like 12-(3-Oxocyclopentyl)dodecanoic acid are often used to study their effects on cellular processes. The compound may serve as a model for investigating lipid metabolism and membrane fluidity. Its unique structure allows researchers to explore how modifications to fatty acid chains affect biological activity.

Industrial Applications

The compound may also find applications in the industrial sector, particularly in the formulation of surfactants and emulsifiers. Fatty acids are commonly used in the production of soaps and detergents due to their ability to reduce surface tension and improve solubility in water. The incorporation of 12-(3-Oxocyclopentyl)dodecanoic acid could enhance the performance of these products by improving their emulsifying properties.

Case Study 1: Antifungal Activity

Research has shown that certain hydroxy fatty acids exhibit significant antifungal activity against various molds and yeasts. A study identified that racemic mixtures of saturated hydroxy fatty acids had minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml against different fungal strains . This suggests that derivatives like 12-(3-Oxocyclopentyl)dodecanoic acid could be explored for similar antifungal properties.

Case Study 2: Lipid Metabolism

A study focusing on the metabolic pathways of fatty acids highlighted the role of specific structures in modulating lipid metabolism within cells. The incorporation of cyclopentyl groups into fatty acids has been shown to alter their metabolic pathways, potentially leading to novel therapeutic applications . Understanding these pathways is crucial for developing drugs targeting metabolic disorders.

Mecanismo De Acción

The mechanism of action of 12-(3-Oxocyclopentyl)dodecanoic Acid involves its interaction with specific molecular targets and pathways. The ketone group in the cyclopentyl ring plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

12-[[(Cyclohexylamino)carbonyl]amino]-dodecanoic Acid (CUDA)

- Structure: A urea linkage connects the cyclohexyl group to the dodecanoic acid backbone at the 12th position .

- Applications: Used as a recovery standard and internal reference in lipidomics due to its ionization stability in LC-MS/MS . Demonstrates moderate solubility in methanol:toluene mixtures (90:10) for lipid extraction protocols .

- Synthesis: Synthesized via substitution reactions involving cyclohexyl isocyanate and dodecanoic acid precursors .

12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)

- Structure: Features an adamantane group linked via urea to the dodecanoic acid chain .

- Applications: Potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 1.06 nM for optimized analogs (e.g., compound 12e) . Limited oral bioavailability (30%) due to poor pharmacokinetic properties, requiring formulation adjustments for therapeutic use .

- Comparative Note: AUDA exhibits higher enzymatic inhibition potency than CUDA, attributed to the rigid adamantane moiety enhancing target binding .

Aminophenol-Substituted Dodecanoic Acid Derivatives

12-((4-Hydroxyphenyl)amino)dodecanoic Acid

12-((4-(Benzyloxy)phenyl)amino)dodecanoic Acid

- Structure : Benzyloxy-protected precursor to the hydroxyphenyl derivative .

- Synthesis : Intermediate in antiproliferative compound synthesis, requiring LiOH⋅H2O for ester hydrolysis .

Photoreactive and Fluorescent Derivatives

12-(4-Azido-2-nitrophenylamino)dodecanoic Acid (AzDA)

12-(1-Pyrene)-dodecanoic Acid (P12)

Naturally Occurring Dodecanoic Acid Derivatives

- Examples: Dodecanoic acid (lauric acid) isolated from marine sponges (Haliclona sp.), Tibetan medicinal plants (Herpetospermum caudigerum), and Commelina communis .

- Applications: Found in traditional medicines with antimicrobial and anti-inflammatory properties . Lacks synthetic modifications, limiting targeted bioactivity compared to urea- or aminophenol-substituted analogs.

Comparative Data Table

Key Findings and Implications

- Structural-Activity Relationship: Urea and aminophenol substituents enhance target-specific bioactivity (e.g., sEH inhibition, antiproliferation), while photoreactive groups enable mechanistic studies .

- Analytical Utility : CUDA’s stability under diverse LC-MS conditions makes it invaluable for lipidomics, contrasting with AUDA’s therapeutic limitations due to pharmacokinetics .

- Natural vs. Synthetic: Naturally occurring dodecanoic acids lack the targeted potency of synthetic derivatives but remain significant in traditional medicine .

Actividad Biológica

12-(3-Oxocyclopentyl)dodecanoic acid is a medium-chain fatty acid derivative that has garnered interest in the scientific community for its potential biological activities. This compound, characterized by its unique cyclopentyl structure and dodecanoic acid backbone, may exhibit various biochemical interactions and therapeutic properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H28O3

- Molecular Weight : 256.38 g/mol

- IUPAC Name : 12-(3-oxocyclopentyl)dodecanoic acid

The biological activity of 12-(3-oxocyclopentyl)dodecanoic acid is believed to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism.

- Receptor Modulation : It could modulate the activity of various receptors, influencing signaling pathways that affect cellular functions.

- Gene Expression Regulation : The compound may alter the expression of genes involved in lipid metabolism and inflammatory responses.

1. Antimicrobial Activity

Research indicates that fatty acids and their derivatives can exhibit antimicrobial properties. A study highlighted that medium-chain fatty acids possess significant antimicrobial effects against various pathogens, potentially making 12-(3-oxocyclopentyl)dodecanoic acid a candidate for further investigation in this area.

2. Anti-inflammatory Effects

Medium-chain fatty acids have been shown to influence inflammatory pathways. Preliminary studies suggest that 12-(3-oxocyclopentyl)dodecanoic acid may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory enzymes.

3. Metabolic Implications

As a derivative of dodecanoic acid, this compound is likely involved in lipid metabolism. Its potential role in energy production and fat storage regulation warrants further exploration, particularly in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various fatty acids found that compounds similar to 12-(3-oxocyclopentyl)dodecanoic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications in fatty acids could enhance their antimicrobial activity.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment, researchers evaluated the anti-inflammatory effects of medium-chain fatty acids on macrophages. Results indicated that treatment with compounds like 12-(3-oxocyclopentyl)dodecanoic acid resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthesis and purification strategies for 12-(3-Oxocyclopentyl)dodecanoic Acid?

The synthesis of dodecanoic acid derivatives typically involves multi-step organic reactions. For example, 12-(4-Nitrophenyl)dodecanoic acid is synthesized via nucleophilic substitution or coupling reactions, starting with dodecanoic acid and introducing functional groups at the terminal carbon . Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using EDC/NHS coupling agents) .

- Step 2 : Introducing the 3-oxocyclopentyl moiety via cyclization or alkylation reactions under controlled temperature (e.g., 60–80°C) and inert atmosphere.

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to achieve ≥95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final validation .

Q. How can structural characterization of this compound be performed?

Structural elucidation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the cyclopentyl ring and dodecanoic acid backbone. For example, the ketone group in 3-oxocyclopentyl would show a carbonyl signal at ~210 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for CHO: 280.204) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~2900 cm (aliphatic C-H) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening often focuses on enzyme inhibition or lipid metabolism:

- Soluble Epoxide Hydrolase (sEH) Inhibition : Assay using recombinant sEH enzyme and fluorescent substrates (e.g., cyano(6-methoxy-2-naphthalenyl)methyl ester). IC values can be compared to known inhibitors like AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and uptake in mammalian cells (e.g., using fluorescent analogs like 12-(1-pyrenyl)dodecanoic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its inhibitory potency?

SAR studies involve systematic modifications:

- Modify the Cyclopentyl Group : Replace the 3-oxo group with other substituents (e.g., hydroxyl, adamantyl) to assess steric/electronic effects. For example, adamantyl derivatives enhance sEH inhibition by improving hydrophobic interactions .

- Vary Chain Length : Test shorter/longer aliphatic chains (e.g., C10 vs. C14) to determine optimal binding to enzyme active sites .

- Use Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to sEH (PDB: 4D04) .

Q. What methodologies address contradictions in biological activity data?

Discrepancies in IC or cellular uptake may arise from:

- Assay Conditions : Validate pH (e.g., 7.4 vs. 6.5) and temperature (25°C vs. 37°C) effects on enzyme activity .

- Compound Stability : Perform LC-MS stability studies in buffer or serum to detect degradation products .

- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish between intrinsic activity and transport limitations .

Q. How can in vivo pharmacokinetics and brain exposure be studied?

- Pharmacokinetic Profiling : Administer the compound intravenously/orally in rodents. Collect plasma and brain tissue at intervals (e.g., 0.5–24 h). Quantify using LC-MS/MS with deuterated internal standards .

- Brain-to-Plasma Ratio : For neuroactive compounds, measure partitioning using homogenized brain tissue and validate blood-brain barrier penetration .

Q. What advanced analytical techniques resolve structural isomers or impurities?

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) and polar organic mobile phase .

- Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collision cross-section differences .

- X-ray Crystallography : Resolve ambiguities in cyclopentyl ring conformation (if crystallizable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.